6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester

Catalog No.
S15734547
CAS No.
M.F
C21H33BN2O4
M. Wt
388.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pi...

Product Name

6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester

IUPAC Name

tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate

Molecular Formula

C21H33BN2O4

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-15(12-14-24)16-9-8-10-17(23-16)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3

InChI Key

RWOYJOZMUYDXFM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C

6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester is a boronic ester derivative characterized by the presence of a piperidine ring and a boronic acid moiety. Its molecular formula is C21H34BN3O4C_{21}H_{34}BN_{3}O_{4} with a molecular weight of approximately 403.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group on the nitrogen of the piperidine, which enhances its stability and reactivity in various

Typical of boronic esters, including:

  • Suzuki Coupling Reactions: It can be used to couple with aryl halides to form biaryl compounds, which are significant in pharmaceutical chemistry.
  • Nucleophilic Substitution Reactions: The boronic acid moiety can undergo nucleophilic attacks, allowing for further functionalization.
  • Cross-Coupling Reactions: It can react with various electrophiles due to the reactivity of the boron atom, facilitating the formation of complex organic structures .

The synthesis of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester typically involves several steps:

  • Formation of the Piperidine Derivative: The piperidine ring is synthesized using standard methods such as reductive amination or alkylation.
  • Boronation: The introduction of the boronic acid functionality is achieved through reactions involving boron reagents like bis(pinacolato)diboron.
  • Protection of Amine: The nitrogen atom in the piperidine is protected using Boc anhydride or a similar reagent to prevent unwanted reactions during subsequent steps.
  • Esterification: Finally, the boronic acid is converted into its pinacol ester form through reaction with pinacol under acidic or basic conditions .

6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester finds applications primarily in:

  • Organic Synthesis: As an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: In the design and synthesis of biologically active compounds.
  • Material Science: Potentially used in creating new materials with specific properties due to its unique structural features .

Interaction studies involving 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester are crucial for understanding its potential biological effects. These studies typically focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that may be involved in disease pathways.
  • Binding Affinity: Evaluating its affinity for various biological targets, which could lead to insights into its therapeutic potential.

Such studies could provide valuable information on how modifications to the structure influence biological activity and interactions with biomolecules .

Several compounds share structural similarities with 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesNotable Uses
1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol esterTetrahydropyridine structureUsed in similar synthetic pathways as a versatile building block .
N-Boc-piperidine-4-boronic acid pinacol esterLacks pyridine ring; simpler structureOften used in simpler synthetic routes .
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateContains benzyl group; different reactivityUtilized in specific coupling reactions .
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridineSimilar boron functionality but different ring structureApplied in medicinal chemistry for drug discovery .

The unique aspect of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester lies in its combination of a pyridine ring and a protected piperidine nitrogen, which may enhance its reactivity and selectivity in various

Hydrogen Bond Acceptor Count

5

Exact Mass

388.2533377 g/mol

Monoisotopic Mass

388.2533377 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-15

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